molecular formula C19H16FN3OS B2492267 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone CAS No. 1105231-95-5

2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone

Cat. No.: B2492267
CAS No.: 1105231-95-5
M. Wt: 353.42
InChI Key: LRQSTMFAZIWYRR-UHFFFAOYSA-N
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Description

2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone is a synthetic organic compound that features a thiazole ring, a fluorophenyl group, and an indoline moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring under basic conditions.

    Introduction of the Fluorophenyl Group: Coupling the thiazole intermediate with 4-fluoroaniline using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Indoline Moiety: Reacting the intermediate with indoline under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalyst Selection: Using efficient catalysts to speed up the reactions.

    Solvent Choice: Selecting appropriate solvents to dissolve reactants and control reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the carbonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the fluorophenyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases.

    Industry: Using it in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Affecting pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((4-Chlorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone
  • 2-(2-((4-Methylphenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone

Uniqueness

The presence of the fluorophenyl group in 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone may confer unique properties such as increased lipophilicity, metabolic stability, and specific biological activity compared to its analogs.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3OS/c20-14-5-7-15(8-6-14)21-19-22-16(12-25-19)11-18(24)23-10-9-13-3-1-2-4-17(13)23/h1-8,12H,9-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQSTMFAZIWYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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